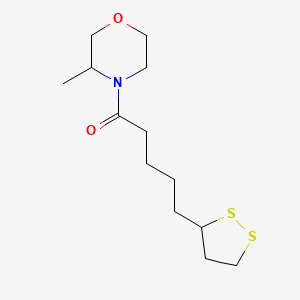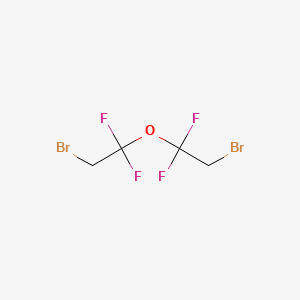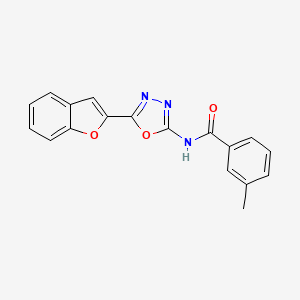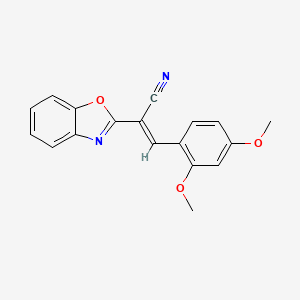
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one, also known as DMMDA-2, is a chemical compound that belongs to the family of psychedelics. It is a derivative of the phenethylamine class of compounds, which are known for their psychoactive effects. DMMDA-2 has been the subject of scientific research due to its potential use in the treatment of various mental health disorders.
Wissenschaftliche Forschungsanwendungen
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one has been studied for its potential use in the treatment of various mental health disorders, including depression, anxiety, and PTSD. It has been shown to have a similar mechanism of action to other psychedelics, such as LSD and psilocybin, which are known for their therapeutic effects. 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one has also been studied for its potential use in the treatment of addiction, specifically for its ability to reduce cravings and withdrawal symptoms.
Wirkmechanismus
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one acts on the serotonin receptor in the brain, specifically the 5-HT2A receptor. It is believed that the activation of this receptor leads to the release of neurotransmitters, such as dopamine and norepinephrine, which are responsible for the psychedelic effects of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one. The activation of the 5-HT2A receptor has also been linked to the therapeutic effects of psychedelics, such as increased empathy, introspection, and spiritual experiences.
Biochemical and Physiological Effects
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause dilation of the pupils. It has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex and the default mode network. These effects are believed to be responsible for the therapeutic effects of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity and yield. It also has a well-defined mechanism of action, which makes it easier to study. However, there are also some limitations to its use in lab experiments. 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one is a controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has a short half-life, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one. One area of research is the optimization of the synthesis method to yield higher purity and yield of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one. Another area of research is the study of its long-term effects, as well as its potential for use in combination with other therapies. 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one also has potential for use in the treatment of other mental health disorders, such as OCD and eating disorders. Further research is needed to fully understand the potential therapeutic benefits of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one.
Synthesemethoden
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one can be synthesized using a multi-step process that involves the reaction of 3-methyl-4-morpholinone with 1,2-dithiolane-3-thione. The resulting product is then treated with pentanoyl chloride to yield 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one. The synthesis method has been optimized to yield high purity and yield of 5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one.
Eigenschaften
IUPAC Name |
5-(dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S2/c1-11-10-16-8-7-14(11)13(15)5-3-2-4-12-6-9-17-18-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZLEFDAZQEDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)CCCCC2CCSS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-Dithiolan-3-yl)-1-(3-methylmorpholin-4-yl)pentan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide](/img/structure/B2919885.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2919894.png)

![3-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2919896.png)

![3-allyl-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919900.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2919901.png)

![(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2919903.png)